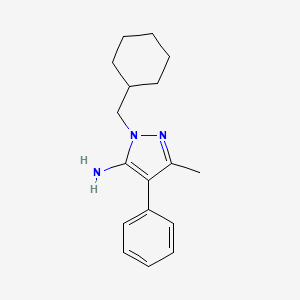

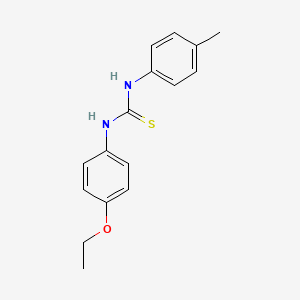

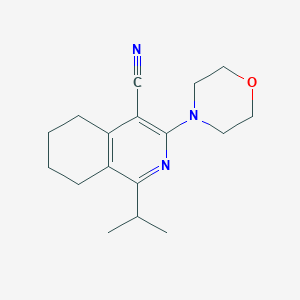

![molecular formula C18H17N3S B5706505 N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)

N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Dimethylaminophenyl isothiocyanate, a compound with a similar structure, is a white solid that is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

Methods for the preparation of similar compounds often involve palladium-catalyzed cyclization processes or reactions with N-C-N dinucleophiles .Molecular Structure Analysis

The structure of similar compounds was modeled using Gaussian09W and GaussView6.0.16 softwares employing B3LYP and 6–31+G (d) basis set .Chemical Reactions Analysis

Chemical reactions involving similar compounds can lead to the formation of cyclic aminimides and triazindiones, showcasing the compound’s versatility in undergoing cycloaddition reactions.Physical And Chemical Properties Analysis

The HOMO–LUMO energy gap of similar compounds was found to be 2.806 eV indicating stiff and smooth nature of the molecule. This accounts for the less stability and high chemical reactivity of the compound .Mécanisme D'action

N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide works by reacting with thiol groups on biomolecules. This reaction forms a covalent bond between the biomolecule and the N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide, which allows for labeling and conjugation. The reaction between N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide and thiol groups is rapid and specific, which makes it an ideal probe for labeling biomolecules.

Biochemical and Physiological Effects

N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide has no known biochemical or physiological effects on living organisms. This compound is used in vitro and does not interact with living cells or tissues.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide in lab experiments include its specificity, rapid reaction rate, and ability to label biomolecules in complex biological systems. This compound is also stable and can be stored for long periods, which makes it a convenient probe for labeling biomolecules.

The limitations of using N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide in lab experiments include its high cost and the need for specialized equipment and expertise. This compound also requires careful optimization of reaction conditions to ensure efficient labeling and conjugation.

Orientations Futures

There are many potential future directions for N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide research. Some of these include:

1. Developing new applications for N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide in drug delivery and imaging.

2. Optimizing the synthesis of N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide to reduce the cost and increase the yield.

3. Developing new probes that can be used in conjunction with N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide for multiplex labeling and imaging.

4. Investigating the potential of N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide in studying protein-protein interactions and signaling pathways.

5. Developing new methods for the efficient conjugation of N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide-labeled biomolecules to nanoparticles and other carriers for drug delivery.

Conclusion

N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide is a thiol-reactive probe that has shown great potential in scientific research. This compound is used to label biomolecules for various applications, including drug delivery, bioconjugation, and imaging. N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide has many advantages, including its specificity, rapid reaction rate, and stability. However, there are also limitations to its use, including its high cost and the need for specialized equipment and expertise. Despite these limitations, there are many potential future directions for N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide research, which could lead to new applications and discoveries in the field of biomolecule labeling and conjugation.

Méthodes De Synthèse

The synthesis of N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide involves a series of chemical reactions. The starting material is 2-mercaptoquinoline, which is reacted with N-(4-bromophenyl)maleimide to produce the intermediate compound, N-(4-bromophenyl)-2-quinolinecarbothioamide. This intermediate is then reacted with N,N-dimethylformamide and sodium hydride to produce the final product, N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide.

Applications De Recherche Scientifique

N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide has been widely used in scientific research due to its ability to label biomolecules. This compound is used to label proteins, peptides, and nucleic acids for various applications, including drug delivery, bioconjugation, and imaging. N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamideleimide has been used to label antibodies for targeted drug delivery, which has shown promising results in cancer treatment. This compound has also been used to label nucleic acids for imaging purposes, which has potential applications in diagnostics.

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3S/c1-21(2)15-10-8-14(9-11-15)19-18(22)17-12-7-13-5-3-4-6-16(13)20-17/h3-12H,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQQBZIYKWJZDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677881 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

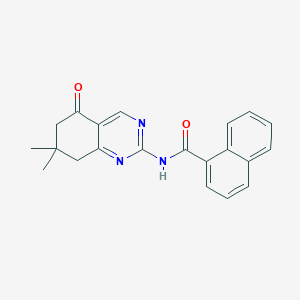

![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)

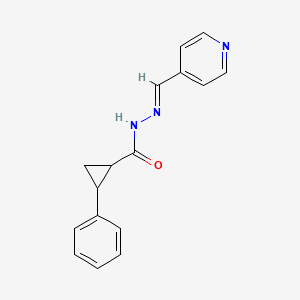

![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)

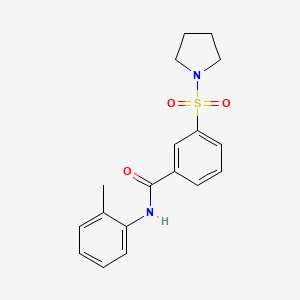

![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)

![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)

![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)